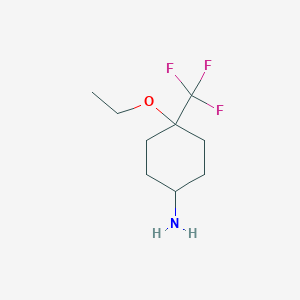

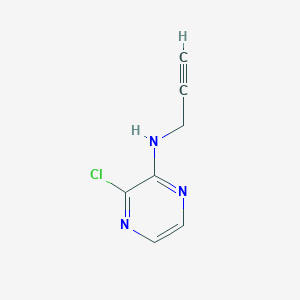

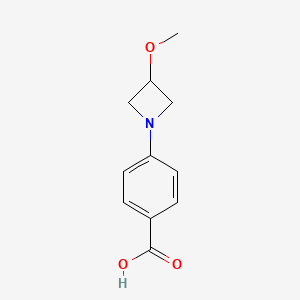

3-chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine

Overview

Description

3-Chloro-N-(prop-2-yn-1-yl)pyrazin-2-amine (3CP) is an organic compound that has recently been studied for its potential applications in scientific research. 3CP is a novel compound that is structurally related to pyrazinamide, which has been used as a drug for the treatment of tuberculosis, but 3CP offers different chemical and biological properties that make it a promising tool for research. 3CP has been synthesized in the laboratory and has been studied for its biochemical and physiological effects in various laboratory experiments.

Scientific Research Applications

Synthesis Methods

Facile Synthesis Techniques : A study by Li et al. (2019) discussed a novel, mild, and convenient method for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amines through oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method allowed for the successful synthesis of various halogenated pyrazines, including derivatives like 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine (Li et al., 2019).

Multicomponent Catalytic Approach : Veltri et al. (2020) developed a multicomponent catalytic method to synthesize important fused imidazole bicyclic acetic esters, where N-(prop-2-yn-1-yl)pyrazin-2-amine was successfully converted to its derivatives. This synthesis showed promise in luminescence applications (Veltri et al., 2020).

Metal-Free and Metal-Catalyzed Amination : Meti et al. (2017) reported efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. This involved regio-selective amination reactions of dihalo-pyrrolopyrazines, highlighting the versatility of pyrazine derivatives in organic optoelectronic materials (Meti et al., 2017).

Cycloaddition and Ring Transformation : Vandenberghe et al. (1996) explored the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins, leading to ring transformation into various pyridinone systems. This process underscores the adaptability of pyrazine derivatives in synthesizing diverse compounds (Vandenberghe et al., 1996).

Biological and Chemical Properties

Synthesis and Biological Evaluation : Shankar et al. (2017) synthesized a series of pyrazin-2-yl derivatives, demonstrating their potential as anti-inflammatory and antioxidant agents. This research underscores the biological significance of pyrazine derivatives in medicinal chemistry (Shankar et al., 2017).

Optoelectronic Applications : The study by Meti et al. (2017) also included an investigation into the optical and thermal properties of the synthesized pyrazine derivatives, indicating their potential in optoelectronic applications. This highlights the diverse applications of pyrazine derivatives beyond just chemical synthesis (Meti et al., 2017).

Mechanism of Action

Target of Action

Propargylamine derivatives, which include compounds similar to 3-chloro-n-(prop-2-yn-1-yl)pyrazin-2-amine, have been used against neurodegenerative disorders like parkinson’s and alzheimer’s diseases . They act as monoamine oxidase inhibitors, particularly inhibiting the MAO-B isoform, which is responsible for neurodegenerative diseases .

Mode of Action

Related compounds act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway .

Biochemical Pathways

Related compounds have been shown to affect the monoamine oxidase pathway, leading to the inhibition of mao-b .

Result of Action

Related compounds have been shown to have neuroprotective effects, reducing oxidative stress, stabilizing mitochondrial membranes, and demonstrating neuro-restorative activities .

properties

IUPAC Name |

3-chloro-N-prop-2-ynylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-2-3-10-7-6(8)9-4-5-11-7/h1,4-5H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSCYKDECRLAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

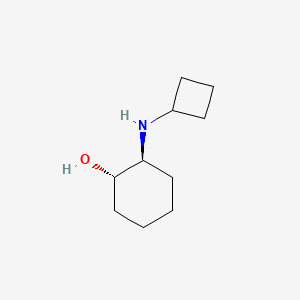

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)

![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/no-structure.png)

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)

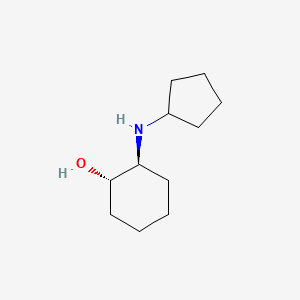

![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)

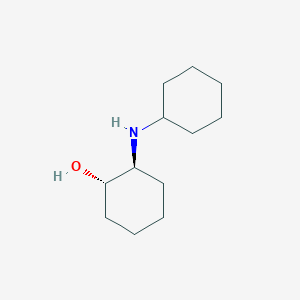

![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)

![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)